molecular formula C15H22N6 B12269547 N-methyl-N-{1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}pyridin-2-amine

N-methyl-N-{1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}pyridin-2-amine

Cat. No.: B12269547
M. Wt: 286.38 g/mol
InChI Key: KIVIESPNFGBPQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-{1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}pyridin-2-amine is a complex organic compound that features a triazole ring, a piperidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-{1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}pyridin-2-amine typically involves multiple steps. One common method includes the formation of the triazole ring through a cycloaddition reaction between an azide and an alkyne.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, solvents, and controlled temperature and pressure conditions. The use of continuous flow reactors and other advanced techniques can also be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-{1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions often involve solvents like acetonitrile or dichloromethane and may require specific temperatures and pH levels to optimize the reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce dihydrotriazoles. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .

Scientific Research Applications

N-methyl-N-{1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-N-{1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}pyridin-2-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The piperidine and pyridine rings can enhance the compound’s binding affinity and selectivity. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole-containing molecules, such as:

Uniqueness

N-methyl-N-{1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}pyridin-2-amine is unique due to its combination of three distinct rings, which confer a unique set of chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H22N6

Molecular Weight

286.38 g/mol

IUPAC Name

N-methyl-N-[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]pyridin-2-amine

InChI

InChI=1S/C15H22N6/c1-19(15-4-2-3-7-16-15)14-5-10-20(11-6-14)12-13-21-17-8-9-18-21/h2-4,7-9,14H,5-6,10-13H2,1H3

InChI Key

KIVIESPNFGBPQG-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)CCN2N=CC=N2)C3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.